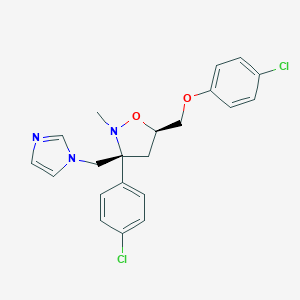
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile, also known as CP-466722, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine protein kinase that plays important roles in various cellular processes, including cell cycle regulation, circadian rhythm, and DNA damage response. CP-466722 has been widely used in scientific research to investigate the functions of CK1δ and its potential as a therapeutic target for various diseases.
Mecanismo De Acción
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile is a potent and selective inhibitor of CK1δ. CK1δ is a serine/threonine protein kinase that plays important roles in various cellular processes, including cell cycle regulation, circadian rhythm, and DNA damage response. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile binds to the ATP-binding pocket of CK1δ and inhibits its kinase activity. This leads to the modulation of various cellular processes that are regulated by CK1δ.
Biochemical and physiological effects:
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been shown to modulate various cellular processes that are regulated by CK1δ. These include circadian rhythm, DNA damage response, and Wnt signaling pathway. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has also been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which allows for the specific modulation of CK1δ activity. It has also been shown to have potential therapeutic effects in various disease models, which makes it a promising drug candidate. However, 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has poor pharmacokinetic properties, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile. One direction is to further investigate the biochemical and physiological effects of 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile on various cellular processes. Another direction is to develop more potent and selective inhibitors of CK1δ that have better pharmacokinetic properties. Additionally, further studies are needed to fully understand the potential therapeutic effects of 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile in various disease models. Finally, the development of new assays and techniques for the study of CK1δ activity could lead to new insights into the functions of this protein kinase.
Métodos De Síntesis
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-6-fluorophenyl)acetate. The second step involves the reaction of ethyl 2-(2-chloro-6-fluorophenyl)acetate with hydrazine hydrate to form 2-(2-chloro-6-fluorophenyl)hydrazinecarboxylic acid ethyl ester. The third step involves the reaction of 2-(2-chloro-6-fluorophenyl)hydrazinecarboxylic acid ethyl ester with phosphorus oxychloride and dimethylformamide to form 4-(2-chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Aplicaciones Científicas De Investigación
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been widely used in scientific research to investigate the functions of CK1δ and its potential as a therapeutic target for various diseases. CK1δ has been implicated in the regulation of various cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling pathway. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of these cellular processes. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has also been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
124169-95-5 |
|---|---|
Nombre del producto |
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile |
Fórmula molecular |
C11H6ClFN2 |
Peso molecular |
220.63 g/mol |
Nombre IUPAC |
4-(2-chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H6ClFN2/c12-9-2-1-3-10(13)11(9)8-6-15-5-7(8)4-14/h1-3,5-6,15H |
Clave InChI |
FZPAJZKTMRPSJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C#N)F |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C#N)F |
Sinónimos |
4-(2-CHLORO-6-FLUOROPHENYL)-1H-PYRROLE-3-CARBONITRILE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)





![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)


